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Executive Summary
PF-07265028 is a potent and selective, orally bioavailable small molecule inhibitor of

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase

kinase kinase kinase 1 (MAP4K1). Developed by Pfizer for immuno-oncology applications, PF-
07265028 was engineered to enhance anti-tumor immunity by targeting a key negative

regulator of T-cell activation. The discovery process was a testament to modern structure-

based drug design, navigating challenges of potency, selectivity, and metabolic stability.

Although its clinical development was discontinued after a Phase 1 trial, the extensive

preclinical data and the scientific journey leading to its creation offer valuable insights for

researchers in kinase inhibitor design and cancer immunotherapy. This technical guide

provides a comprehensive overview of the discovery, chemical structure, mechanism of action,

and key preclinical data of PF-07265028.

Discovery and Medicinal Chemistry
The development of PF-07265028 was initiated to address the need for novel cancer therapies

that could reinvigorate the patient's own immune system to fight tumors. HPK1 was identified

as a high-interest target due to its role as a negative regulator of T-cell receptor (TCR)

signaling.[1]
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The drug discovery campaign, led by Pfizer, began with a lactam/azalactam series of inhibitors.

[2][3] The primary strategy employed was structure-based drug design, which utilized co-crystal

structures of early leads bound to the HPK1 kinase domain.[2][4] This approach, combined with

meticulous analysis of lipophilic efficiency, guided the optimization of the chemical scaffold.[2]

[4]

Key challenges in the optimization process included:

Potency Enhancement: Mitigating ligand strain within the binding pocket to improve inhibitory

activity.[2]

ADME Liabilities: Addressing issues of plasma instability and significant metabolism by the

cytochrome P450 enzyme CYP2D6.[2][5]

Kinase Selectivity: Ensuring high selectivity for HPK1, particularly over other immune-

modulating kinases with high homology to avoid off-target effects.[2]

This multi-parameter optimization effort culminated in the identification of PF-07265028 as a

clinical candidate that advanced into a Phase 1 clinical trial (NCT05233436) for patients with

advanced or metastatic solid tumors.[2]
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Figure 1. Drug discovery workflow for PF-07265028.

Chemical Structure
The chemical structure of PF-07265028 is defined by the following details:
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Identifier Value

IUPAC Name

(S)-2-(5-(((R)-1-aminopropyl)amino)-3-(((S)-

pyrrolidin-3-yl)amino)pyrazin-2-yl)-N-(4-(5-

methyl-4,6,7,8-tetrahydro-[1][4][6]triazolo[4,3-

a]pyridin-3-yl)phenyl)-2-phenylacetamide

SMILES

CC--INVALID-LINK--

c1nc(N2CCC[C@H]2C)cc2c1CN(c1cccc(-

c3nnc4n3--INVALID-LINK--CC4)n1)C2=O

Molecular Formula C₂₇H₃₃N₉O

Molecular Weight 511.62 g/mol

Mechanism of Action
PF-07265028 is an orally bioavailable inhibitor of the serine/threonine kinase HPK1.[7] HPK1 is

predominantly expressed in hematopoietic cells and functions as a crucial negative regulator of

T-cell and B-cell activation.[7]

In the context of T-cell activation, engagement of the T-cell receptor (TCR) with an antigen

presented by an antigen-presenting cell (APC) initiates a signaling cascade. A key component

of this cascade is the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte

protein of 76 kDa). HPK1 dampens this signal by phosphorylating SLP-76 at the Serine 376

residue. This phosphorylation event leads to the recruitment of the ubiquitin ligase 14-3-3,

which ultimately results in the attenuation of downstream signaling, reduced cytokine

production (like Interleukin-2, IL-2), and decreased T-cell proliferation.

PF-07265028 binds to the ATP-binding site of HPK1, inhibiting its kinase activity. By blocking

HPK1, the molecule prevents the phosphorylation of SLP-76. This action abrogates the

negative feedback loop, leading to sustained TCR signaling, enhanced T-cell activation and

proliferation, and increased production of effector cytokines. This heightened anti-tumor

immune response is expected to lead to the destruction of tumor cells by cytotoxic T-

lymphocytes.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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